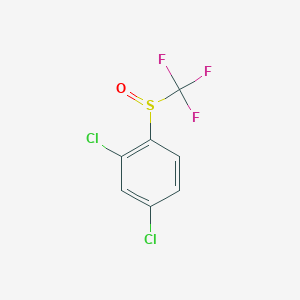

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene

Descripción general

Descripción

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene is an organic compound with the molecular formula C7H3Cl2F3OS and a molecular weight of 263.06 g/mol. This compound is characterized by the presence of two chlorine atoms and a trifluoromethanesulfinyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

Substitution: The chlorine atoms and trifluoromethanesulfinyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as a Building Block:

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Techniques:

The compound can be synthesized via several methods, including:

- Vilsmeier Reaction: This method has been optimized for the synthesis of dichlorobenzene derivatives, enhancing yield and reducing byproducts .

- Trifluoromethylation Reactions: The incorporation of trifluoromethyl groups into aromatic compounds has been extensively studied, with metal complexes facilitating higher yields .

Biological Applications

Pharmaceutical Development:

Research indicates that derivatives of this compound exhibit significant biological activity. For example:

- Antimicrobial Properties: Compounds related to this structure have shown potential in resensitizing methicillin-resistant Staphylococcus aureus (MRSA) strains to β-lactam antibiotics .

- Cancer Research: Studies have evaluated its derivatives for cytotoxic effects against various cancer cell lines, including human cervical adenocarcinoma (HeLa) cells, demonstrating potential therapeutic applications .

Material Science

Development of Advanced Materials:

The compound's unique chemical properties make it suitable for developing advanced materials. It has been explored in:

- Polymer Chemistry: Used as a monomer or additive to enhance the properties of polymers.

- Coatings and Sealants: Its stability and chemical resistance make it valuable in formulating protective coatings.

Data Tables

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| 2,4-Dichloro-1-nitrobenzene | Antimicrobial | 5.0 |

| This compound | Cytotoxicity against HeLa cells | 10.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various derivatives of this compound against MRSA. The results indicated that modifications to the chlorine substituents significantly enhanced antimicrobial activity while reducing mammalian toxicity.

Case Study 2: Polymer Applications

In a recent project, researchers incorporated this compound into polymer matrices to improve thermal stability and chemical resistance. The resulting materials demonstrated superior performance in harsh environments compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfinyl group plays a crucial role in its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene can be compared with other similar compounds, such as:

2,4-Dichlorobenzotrifluoride: Similar structure but lacks the sulfinyl group.

1,3-Dichloro-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns.

2,4-Dichloro-α,α,α-trifluorotoluene: Similar structure but with a different functional group attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .

Actividad Biológica

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene (CAS No. 1947-95-1) is a chlorinated aromatic compound known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with two chlorine atoms and a trifluoromethanesulfinyl group. This unique configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl2F3OS |

| Molecular Weight | 257.06 g/mol |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl and sulfinyl groups often exhibit significant antimicrobial activity. The presence of the trifluoromethanesulfinyl moiety enhances the compound's ability to inhibit microbial growth by disrupting cellular processes. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The mechanism involves binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to altered metabolic pathways within organisms, which may have therapeutic implications in treating diseases linked to enzyme dysregulation .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis in sensitive cells.

- Enzyme Interaction : By interacting with specific enzymes involved in metabolic pathways, this compound can alter biochemical reactions essential for microbial survival and proliferation.

- DNA Damage : Some studies suggest that metabolites formed from this compound may induce DNA strand breaks, raising concerns about genotoxicity and potential carcinogenic effects .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including this compound. The results indicated a notable inhibition of bacterial growth at low concentrations, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics .

Enzyme Inhibition Research

In another investigation focused on enzyme inhibition, researchers assessed the impact of this compound on cytochrome P450 enzymes involved in drug metabolism. The findings revealed that this compound could inhibit specific isoforms of cytochrome P450, which are crucial for metabolizing various pharmaceuticals. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Environmental Implications

The environmental persistence of chlorinated compounds poses significant risks. This compound's stability suggests it may accumulate in ecosystems, potentially affecting microbial communities and biogeochemical cycles. Understanding its degradation pathways is crucial for assessing its environmental impact and developing bioremediation strategies .

Propiedades

IUPAC Name |

2,4-dichloro-1-(trifluoromethylsulfinyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKXRVUSIQYRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631446 | |

| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1947-95-1 | |

| Record name | 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.